(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine
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Overview
Description
(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents used in these reactions include transition metal catalysts, radical initiators, and specific nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Scientific Research Applications
(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with unique properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of (S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated organic molecules, such as trifluoromethyl phenyl sulfone and trifluoromethyl ketones . Compared to these compounds, (S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine exhibits unique properties due to its specific structure and the presence of multiple trifluoromethyl groups. This uniqueness makes it valuable in various applications, particularly in fields requiring high stability and reactivity .
Properties
Molecular Formula |
C18H17F6N |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
(1S)-N-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine |
InChI |
InChI=1S/C18H17F6N/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24/h3-12,25H,1-2H3/t11-,12-/m0/s1 |
InChI Key |
OHYNAAXWPNIVOJ-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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